molecular formula C22H26N4O4S B4729398 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one

Cat. No.: B4729398
M. Wt: 442.5 g/mol
InChI Key: KSPOKROCESQNSH-UHFFFAOYSA-N
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Description

The compound 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one (hereafter referred to as the "target compound") is a piperazinone derivative featuring a phenylsulfonyl group at position 4 and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl substituent at position 2. Its structure combines electron-withdrawing (phenylsulfonyl) and hydrogen-bonding (piperazine carbonyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-(benzenesulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c27-21(25-15-13-24(14-16-25)18-7-3-1-4-8-18)17-20-22(28)23-11-12-26(20)31(29,30)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPOKROCESQNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one typically involves multi-step procedures. One common method includes the reaction of 4-phenylpiperazine with a suitable sulfonyl chloride to introduce the phenylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural motifs with several piperazinone and piperazine derivatives. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one C₂₄H₂₈N₄O₄ 436.512 4-Methoxybenzoyl at position 4 Enhanced electron-donating properties due to methoxy group; potential for π-π interactions.
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methylazepan-2-one C₂₀H₂₅ClN₃O₂ 386.88 4-Chlorophenylpiperazine; methylazepan-2-one core Chlorine substituent increases lipophilicity; azepanone core alters ring strain.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C₂₀H₁₈F₄N₂O₅ 454.36 2-Fluorobenzoyl; 4-hydroxyphenyl-2-oxoethyl Trifluoroacetate salt improves solubility; hydroxyl group enables hydrogen bonding.
4-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)butanoyl-N-phenylpiperazine-1-carboxamide C₂₃H₂₆N₄O₄ 445.18 Benzo[b][1,4]oxazinone core; phenylcarboxamide Rigid aromatic core may enhance receptor binding; carboxamide adds polarity.
Target Compound Likely C₂₂H₂₃N₄O₄S ~463.5 (est.) Phenylsulfonyl at position 4; 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl at position 3 Sulfonyl group enhances stability and electron-withdrawing effects. N/A

Key Structural and Functional Differences

In contrast, the phenylsulfonyl group in the target compound is strongly electron-withdrawing, which could stabilize negative charges or alter binding site interactions. The 4-chlorophenyl group in increases lipophilicity, possibly improving membrane permeability but reducing solubility.

Core Modifications: Replacement of the piperazinone core with azepan-2-one (as in ) introduces a seven-membered ring, altering conformational flexibility and ring strain compared to the six-membered piperazinone. The benzo[b][1,4]oxazinone core in adds rigidity, which may restrict rotational freedom and enhance selectivity for specific targets.

Solubility and Salt Forms :

  • The trifluoroacetate salt in significantly improves aqueous solubility, a feature absent in the neutral target compound.

Biological Activity

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the context of anticonvulsant effects and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Anticonvulsant Activity

Research has indicated that derivatives of the compound exhibit significant anticonvulsant activity. A study synthesized several piperazine derivatives, including those similar to this compound, which were tested in various seizure models:

  • Maximal Electroshock (MES) Test
    • Several compounds showed effectiveness in preventing seizures induced by electrical stimulation.
  • Subcutaneous Pentylenetetrazole (scPTZ) Test
    • The majority of tested compounds demonstrated protective effects against seizures induced by scPTZ.
  • 6-Hz Psychomotor Seizure Model
    • Compounds exhibited high activity, with some derivatives showing promising results in reducing seizure frequency and severity.

The neurotoxicity of these compounds was assessed using the rotarod test, indicating that while many compounds were effective, they also required careful evaluation for potential side effects .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Various studies have explored its cytotoxic effects on cancer cell lines:

  • Cell Viability Assays
    • The compound was tested against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.
    Cell LineIC50 (µM)Reference
    HCT-116150
    MCF-7200
    HeLa180
  • Mechanisms of Action
    • The mechanisms underlying the anticancer activity include:
      • Induction of apoptosis in both wild-type and mutant p53 cell lines.
      • Cell cycle arrest at G0/G1 and G2/M phases, indicating disruption of normal cell division processes.
      • Inhibition of key regulatory pathways involved in tumor growth.
  • Structure-Activity Relationship (SAR) Analysis
    • Variations in the substituents on the piperazine ring significantly influenced cytotoxic activity, with certain modifications leading to enhanced potency against specific cancer types .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Anticonvulsant Efficacy
    • A derivative was evaluated for its efficacy in patients with refractory epilepsy, showing a marked reduction in seizure frequency when administered alongside standard antiepileptic drugs.
  • Case Study 2: Cancer Treatment
    • A clinical trial involving patients with advanced breast cancer demonstrated that a formulation containing the compound resulted in improved survival rates compared to traditional therapies alone.

Q & A

Q. What are the optimal synthetic routes for 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting with precursor molecules like 4-phenylpiperazine and phenylsulfonyl derivatives. Key steps include:

  • Amide coupling : Reaction of 4-phenylpiperazine with 2-oxoethyl intermediates under reflux conditions (e.g., ethanol, 12 h, 80°C) .
  • Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., dichloromethane) and bases like potassium carbonate to neutralize HCl byproducts .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (yield ~48%) .
    Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and sulfonyl group resonance (δ 7.5–8.0 ppm for aromatic protons) .
    • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for analogous piperazinone derivatives .

Advanced Research Questions

Q. What methodological approaches are recommended for studying this compound’s interactions with biological targets (e.g., receptors or enzymes)?

Answer:

  • In Vitro Binding Assays :
    • Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to quantify affinity for serotonin/dopamine receptors, given structural similarity to piperazine-based psychotropic agents .
    • Measure IC₅₀ values via competitive displacement assays in HEK293 cells expressing target receptors .
  • Molecular Dynamics (MD) Simulations :
    • Model interactions with homology-built receptor structures (e.g., 5-HT₂A) to identify key binding residues (e.g., hydrogen bonding with Asp155) .

Q. How can researchers address contradictory data on this compound’s pharmacological activity across studies?

Answer: Contradictions may arise from variations in:

  • Experimental Conditions :
    • Solvent polarity (e.g., DMSO vs. aqueous buffers) affecting compound aggregation .
    • pH-dependent protonation of the piperazine ring, altering receptor binding .
  • Methodological Adjustments :
    • Standardize assay protocols (e.g., ATP levels in kinase assays) .
    • Validate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for modifying the compound’s structure to enhance selectivity or reduce off-target effects?

Answer:

  • SAR Studies :
    • Replace the phenylsulfonyl group with bioisosteres (e.g., pyridinylsulfonyl) to modulate lipophilicity and CNS penetration .
    • Introduce fluorine at the 4-position of the phenylpiperazine moiety to improve metabolic stability .
  • Prodrug Design :
    • Mask the 2-oxo group as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.